molecular formula C22H21ClN4OS B2431194 2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 872688-66-9

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2431194
CAS RN: 872688-66-9
M. Wt: 424.95
InChI Key: HISIXAZDNKBILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and autoimmune diseases.

Scientific Research Applications

Anticonvulsant Activity

A study conducted by Kamiński, Wiklik, and Obniska (2015) synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity. These derivatives were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, with modifications in their heterocyclic core. Some derivatives showed significant activity in the maximal electroshock (MES) seizure model, indicating their potential in treating epilepsy, particularly therapy-resistant epilepsy (Kamiński, Wiklik, & Obniska, 2015).

Anticancer and Antiangiogenic Agents

Kamble et al. (2015) investigated a series of new pyridazinone derivatives for their inhibitory effects on various human cancer cell lines. Two compounds, in particular, showed promising anticancer and antiangiogenic properties, indicating potential therapeutic applications in cancer treatment (Kamble et al., 2015).

Antiviral Activity

Attaby, Elghandour, Ali, and Ibrahem (2006) studied the antiviral activity of certain pyridazine derivatives. These compounds were evaluated for their cytotoxicity and effectiveness against viruses like HSV1 and HAV-MBB, showing the potential of pyridazine derivatives in antiviral therapies (Attaby et al., 2006).

Antimicrobial Action

Patel and Maru (2017) synthesized pryrazolo-pyridazine derivatives and assessed their antimicrobial activities against various strains. Some compounds exhibited significant antibacterial and antifungal actions, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel & Maru, 2017).

CCR1 Antagonists

Pennell et al. (2013) identified a novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. These compounds demonstrated potential in modulating immune responses, suggesting applications in treating conditions involving the CCR1 receptor (Pennell et al., 2013).

Antioxidants for Base Oil

Nessim (2017) explored Pyridazinone derivatives for their potential as antioxidants in base oil improvement. These compounds were tested for their efficacy in enhancing the stability and performance of base oils, indicating their utility in industrial applications (Nessim, 2017).

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4OS/c23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)29-16-22(28)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISIXAZDNKBILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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